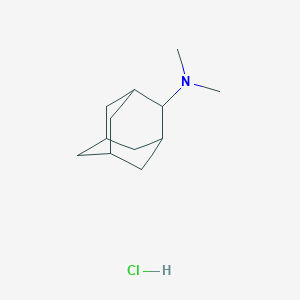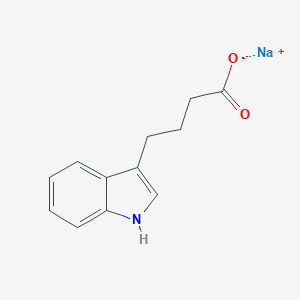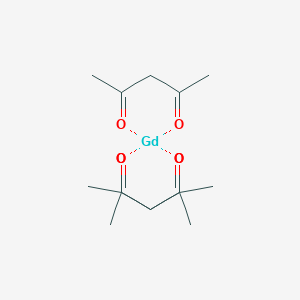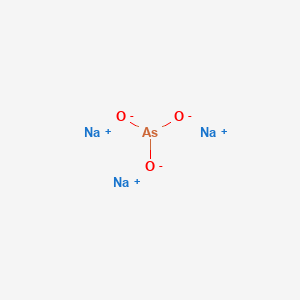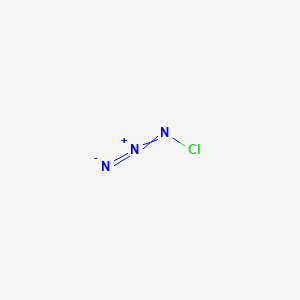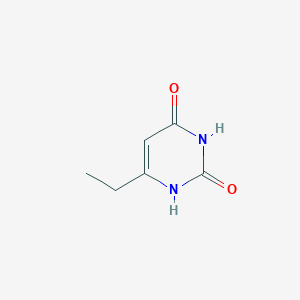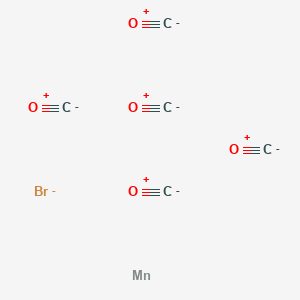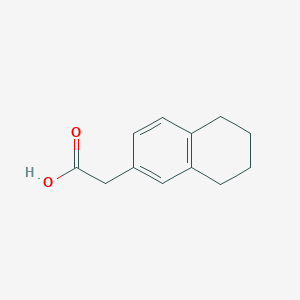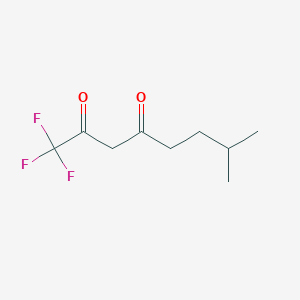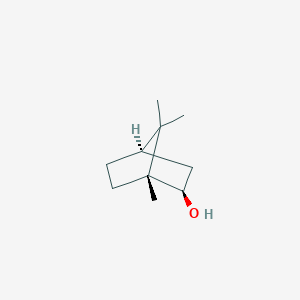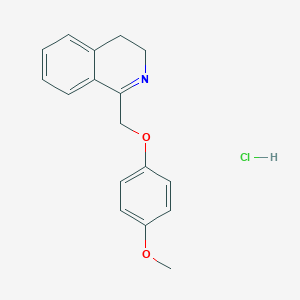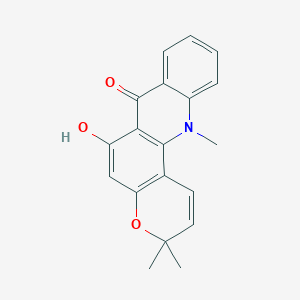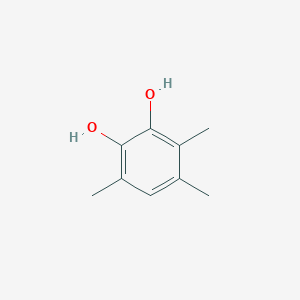
3,4,6-Trimethylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trimethylbenzene-1,2-diol, also known as TMBD, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. TMBD is a natural product that is found in certain plants and has been shown to possess a wide range of biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In industry, 3,4,6-Trimethylbenzene-1,2-diol has been used as a building block for the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. 3,4,6-Trimethylbenzene-1,2-diol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
3,4,6-Trimethylbenzene-1,2-diol has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,4,6-Trimethylbenzene-1,2-diol has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its natural origin, low toxicity, and wide range of biological activities. 3,4,6-Trimethylbenzene-1,2-diol is also relatively easy to synthesize and purify. However, the limitations of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 3,4,6-Trimethylbenzene-1,2-diol may exhibit batch-to-batch variation due to its natural origin.
Zukünftige Richtungen
There are several future directions for the research on 3,4,6-Trimethylbenzene-1,2-diol. One direction is to further elucidate the mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol and its interactions with various signaling pathways. Another direction is to explore the potential applications of 3,4,6-Trimethylbenzene-1,2-diol in the treatment of neurodegenerative diseases and other disorders. Additionally, the development of new synthetic methods and the optimization of microbial fermentation processes may lead to the production of 3,4,6-Trimethylbenzene-1,2-diol in a more cost-effective and sustainable manner.
Synthesemethoden
3,4,6-Trimethylbenzene-1,2-diol can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3,4,6-Trimethylbenzene-1,2-diol involves the reaction of 3,4,6-trimethylbenzoic acid with sodium hydroxide in the presence of a suitable solvent. On the other hand, the microbial fermentation of 3,4,6-Trimethylbenzene-1,2-diol involves the use of microorganisms such as Pseudomonas putida and Pseudomonas mendocina, which can convert 3,4,6-trimethylbenzaldehyde to 3,4,6-Trimethylbenzene-1,2-diol.
Eigenschaften
CAS-Nummer |
13757-17-0 |
|---|---|
Produktname |
3,4,6-Trimethylbenzene-1,2-diol |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3,4,6-trimethylbenzene-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3 |
InChI-Schlüssel |
NZEZVJPYSAXNTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



